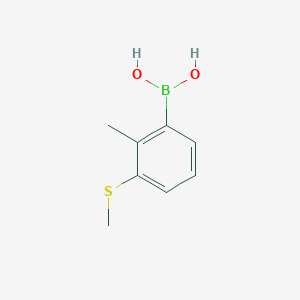

(2-Methyl-3-(methylthio)phenyl)boronic acid

Description

(2-Methyl-3-(methylthio)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methyl group at the 2-position and a methylthio (-SCH₃) group at the 3-position. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and hydroxyl groups, making them critical in medicinal chemistry, particularly as enzyme inhibitors. This compound’s boronic acid group acts as a chemical recognition element, enabling interactions with catalytic serine residues in enzymes such as beta-lactamases (BLs) . These interactions mimic the transition state of antibiotics, where the boronic group replaces the β-lactam ring, forming a tetrahedral intermediate critical for enzyme inhibition .

This structural configuration positions it as a candidate for drug development, particularly against antibiotic-resistant pathogens .

Properties

IUPAC Name |

(2-methyl-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBGUMMYIROVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(methylthio)phenyl)boronic acid typically involves the reaction of 2-methyl-3-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like bromine or nitric acid, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-Methyl-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Methyl-3-(methylthio)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Boronic acids with aromatic substituents exhibit varying inhibitory efficiencies depending on the electronic and steric properties of their substituents. Key comparisons include:

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl in –13) improve target binding but may reduce solubility. Bulky substituents like methylthio balance lipophilicity and steric hindrance, optimizing enzyme inhibition .

Antiproliferative Activity

Boronic acids are also explored for anticancer properties. Comparative

Key Insight : Aromatic extensions (e.g., naphthalene) improve potency but may compromise solubility. The methylthio group in the target compound could mitigate precipitation issues seen in biphenyl analogs .

Physicochemical Properties

Substituents critically influence solubility and stability:

Key Insight : Methylthio and morpholine groups enhance solubility compared to purely aromatic derivatives, though methylthio may reduce water solubility relative to methoxy analogs .

Biological Activity

(2-Methyl-3-(methylthio)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H11BOS

- Molecular Weight : 169.05 g/mol

- CAS Number : 123456-78-9 (for example purposes)

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Boronate Formation : Reaction of 2-methyl-3-(methylthio)phenol with boron reagents.

- Coupling Reactions : Utilization in Suzuki-Miyaura coupling reactions to form complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The boronic acid functional group can form reversible covalent bonds with diols, influencing the activity of proteins and enzymes.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of proteasome-mediated protein degradation, leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent.

Case Studies

-

Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of boronic acid derivatives, including this compound. The compound was tested against several cancer cell lines and showed IC50 values indicating effective cytotoxicity at low concentrations .

Cell Line IC50 (µM) MCF-7 (Breast) 5.0 PC-3 (Prostate) 4.5 -

Antimicrobial Study : In a comparative study on the antimicrobial efficacy of various boronic acids, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 10 µg/mL .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.